The synthesis of related compounds involves the formation of ligands based on a pyrimidine scaffold. Another study describes the synthesis of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which are closely related to the compound of interest .
The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and Mass spectral analysis. X-ray crystallography has also been employed to determine the structure of metal complexes formed by these ligands, providing insight into the coordination environment and geometry around the metal center.
The chemical reactivity of these compounds includes their ability to form complexes with metals such as Zn (II) and Cu (II). The presence of auxiliary amines and other substituents can significantly influence the stability of these complexes.
The physical and chemical properties of these compounds have been predicted using computational programs such as Molinspiration and MolSoft. These predictions are based on Lipinski’s rule of five, which is a set of guidelines for the drug-likeness of molecules.
The synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol can be approached through several methods, often involving the functionalization of pyrimidine derivatives. A common synthetic route includes:
For example, one method involves the nucleophilic attack of piperazine on a halogenated pyrimidine substrate, followed by hydrolysis to introduce the hydroxyl group at the 5-position.
The molecular structure of 2-(Piperazin-1-yl)pyrimidin-5-ol features:
2-(Piperazin-1-yl)pyrimidin-5-ol can participate in various chemical reactions:
The mechanism of action for compounds like 2-(Piperazin-1-yl)pyrimidin-5-ol often involves interaction with neurotransmitter receptors or enzymes:
In studies, it has been shown that structural modifications can significantly enhance receptor affinity and selectivity.
The applications of 2-(Piperazin-1-yl)pyrimidin-5-ol are diverse:
The structural motif of 2-(piperazin-1-yl)pyrimidin-5-ol is intrinsically linked to serotonergic modulation, particularly through interactions with the 5-HT1A receptor subtype. This receptor, abundantly expressed in limbic and cortical brain regions, plays a pivotal role in regulating emotion, anxiety, and depressive states. The scaffold is a recognized pharmacophore in azapirone derivatives, a class of anxiolytic and antidepressant agents including buspirone, gepirone, and tandospirone. These drugs undergo extensive hepatic metabolism, yielding 1-(2-pyrimidinyl)piperazine (1-PP) as a principal bioactive metabolite, which structurally aligns closely with 2-(piperazin-1-yl)pyrimidin-5-ol [2] [10].
Mechanism of Action: 1-PP and related analogs exhibit high affinity for presynaptic and postsynaptic 5-HT1A receptors. Unlike full agonists, these compounds often function as partial agonists, modulating serotonergic tone through a complex mechanism involving initial inhibition of serotonin release (via presynaptic autoreceptor activation) followed by gradual desensitization and downstream enhancement of serotonergic neurotransmission [2]. This nuanced activity profile translates to clinical effects without the sedation or muscle relaxation associated with benzodiazepines [1] [10].
Evidence in Depression Models: Preclinical studies substantiate the antidepressant potential of this chemotype. Research employing the learned helplessness paradigm in rats, a validated model of depression, demonstrated that while 1-PP alone (0.06-4 mg/kg/day) did not reverse helpless behavior, it significantly antagonized the antidepressant effects of co-administered selective 5-HT1A agonists like 8-OH-DPAT (0.25 mg/kg/day) or low-dose buspirone (0.5 mg/kg/day) [2]. Crucially, inhibition of buspirone's metabolic conversion to 1-PP using proadifen rendered a previously ineffective high dose of buspirone (2 mg/kg/day) active in reversing helplessness. This indicates that elevated 1-PP concentrations can impair the efficacy of the parent azapirone, likely via interference with 5-HT1A receptor signaling pathways, highlighting the delicate balance required for therapeutic optimization [2]. Gepirone, an azapirone metabolized to 1-PP, recently gained FDA approval as an extended-release formulation (Exxua™) for Major Depressive Disorder (MDD), clinically validating the therapeutic relevance of this mechanism [10].
Table 1: Key Serotonergic Agents Metabolizing to or Incorporating the 1-PP/2-(Piperazin-1-yl)pyrimidin-5-ol Pharmacophore
Compound Name | Therapeutic Class | Primary Target | Role of 1-PP/Related Scaffold | Clinical Status |
---|---|---|---|---|
Buspirone | Azapirone | 5-HT1A Receptor | Major active metabolite (1-PP) | Approved (Anxiety) |
Gepirone (Exxua™) | Azapirone | 5-HT1A Receptor | Major active metabolite (1-PP) | Approved (MDD, 2023) [10] |
Tandospirone | Azapirone | 5-HT1A Receptor | Major active metabolite (1-PP) | Approved (Japan, Anxiety) |
CUMI-101 ([¹¹C]MMP) | PET Tracer | 5-HT1A Receptor | Agonist ligand based on triazine-dione core | Research Use [7] |
Beyond serotonergic actions, the 2-(piperazin-1-yl)pyrimidine core demonstrates significant potential in targeting monoamine oxidase (MAO) enzymes, crucial regulators of monoaminergic neurotransmitter levels in the brain. MAO exists as two isoforms: MAO-A preferentially deaminates serotonin and norepinephrine, while MAO-B primarily metabolizes dopamine and phenylethylamine. Selective inhibition of these enzymes offers a strategy for treating depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B) [1] [5].
Other derivatives within this series showed preferential or balanced inhibition profiles, highlighting the critical role of the C4 substituent on the terminal piperazine ring in dictating isoform selectivity and potency. Computational studies using Molinspiration and MolSoft programs confirmed that many active analogs adhere to Lipinski's rule of five, suggesting favorable drug-likeness and absorption potential [1].
Therapeutic Rationale for Neurodegeneration: The MAO-B isoform is particularly relevant in Parkinson's disease (PD) and Alzheimer's disease (AD). Elevated MAO-B activity in aging brains and glial cells contributes to increased oxidative stress via hydrogen peroxide production during dopamine metabolism and potentially facilitates the activation of neurotoxins. Selective MAO-B inhibition (e.g., by selegiline, rasagiline) is a well-established therapeutic strategy in PD to enhance dopaminergic transmission and confer potential neuroprotection. Derivatives of 2-(piperazin-1-yl)pyrimidine showing MAO-B selectivity could therefore offer novel approaches for slowing neurodegeneration [1] [5]. Furthermore, the association of MAO-A with depressive symptoms in neurodegenerative conditions underscores the value of ligands like 2j and 2m that can potentially address both mood and neurodegenerative aspects [1] [8].
Table 2: MAO Inhibitory Activity of Selected 2-(Piperazin-1-yl)pyrimidine Derivatives [1]
Compound ID | C4 Substituent on Terminal Piperazine | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-A vs. B) | Key Structural Feature |
---|---|---|---|---|---|
2j | 4-Nitrophenyl | 23.10 | >100 | MAO-A Selective | Aryl Nitro Group (Electron-Withdrawing) |
2m | Benzhydryl | 24.14 | >100 | MAO-A Selective | Bulky Hydrophobic Group |
2a | Methyl | >100 | >100 | Inactive | Small Alkyl |
Other Analogs | Various (Ethyl, Phenyl, etc.) | Varies (>>100 to ~50) | Varies (>>100 to ~50) | MAO-A Selective, Mixed, or Inactive | Piperazine-1-carbodithioate moiety essential |
The multifactorial pathogenesis of Alzheimer's disease (AD), involving cholinergic deficit, amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation, has driven the shift from single-target agents towards Multi-Target-Directed Ligands (MTDLs). The 2-(piperazin-1-yl)pyrimidin-5-ol scaffold presents a versatile platform for designing such hybrids, particularly targeting acetylcholinesterase (AChE) inhibition coupled with anti-amyloid activity [6] [8] [3].
Rationale for Dual AChE and Aβ Targeting: AChE, beyond its classical role in hydrolyzing acetylcholine in the synaptic cleft, possesses a Peripheral Anionic Site (PAS) near the entrance of its active-site gorge. Crucially, this PAS interacts with Aβ peptide, acting as a pathological chaperone that accelerates the formation of neurotoxic Aβ fibrils and plaques [6]. Consequently, ligands capable of simultaneously binding to both the catalytic active site (CAS) and the PAS of AChE offer dual benefits: symptomatic relief through boosting cholinergic neurotransmission (via CAS inhibition) and potential disease modification by blocking Aβ aggregation (via PAS blockade) [6] [8].
Integration into MTDL Design: The piperazine-pyrimidine structure serves as an excellent pharmacophoric element within larger, rationally designed MTDLs targeting AChE and Aβ:
Exemplary Hybrid Strategies: Successful MTDL designs incorporating piperazine or pyrimidine motifs demonstrate the principle. Ladostigil (TV3326), although ultimately unsuccessful in Phase II AD trials, combined a carbamate cholinesterase inhibitor (rivastigmine-derived) with a propargylamine MAO inhibitor (rasagiline-derived) linked through a flexible chain, showcasing the MTDL approach [8]. More recent research focuses on hybrids where the piperazine-pyrimidine unit directly links AChE inhibitors (e.g., donepezil-like benzylpiperidine) to Aβ-interacting motifs like curcumin derivatives or PAS-specific inhibitors [3] [6]. Computational modeling (docking studies) is essential to predict the binding mode of such hybrids spanning the AChE gorge and interfering with Aβ binding at the PAS [3] [6].
Beyond AChE: Multi-Target Integration: The most advanced AD MTDLs aim for more than two targets. Scaffolds like ASS234 integrate donepezil (AChE inhibitor), a propargylamine (MAO inhibitor), and an indole group (potential Aβ interaction/antioxidant). Derivatives incorporating the piperazine-pyrimidine core could similarly be engineered to incorporate additional activities like NMDA receptor modulation (memantine-like), anti-oxidant properties, or metal chelation (targeting dyshomeostasis of Cu, Zn, Fe in AD brains) [6] [8]. The goal is to create a single molecular entity addressing the complex "cholinergic-amyloid-oxidative stress-metal" cascade underlying AD progression.
Table 3: Hybridization Strategies for MTDLs Incorporating Piperazine/Pyrimidine Motifs in AD
MTDL Strategy | Component 1 (Target) | Linker/Scaffold Component | Component 2 (Target) | Primary Therapeutic Goals in AD |
---|---|---|---|---|
ChE Inhibitor + MAO Inhibitor | Carbamate (e.g., Rivastigmine; AChE/BuChE) | Piperazine-containing alkyl chain | Propargylamine (e.g., Rasagiline; MAO-B) | Symptomatic (ACh), Neuroprotection (MAO-B, Oxidative Stress) [8] |
Dual-Binding Site AChE Inhibitor | CAS-binding motif (e.g., Tacrine derivative) | Piperazine/Pyrimidine Scaffold | PAS-binding motif (e.g., Tryptamine, Benzyl) | Symptomatic (ACh), Disease-modifying (Anti-Aβ aggregation) [6] |
AChE Inhibitor + Anti-Amyloid | Donepezil fragment (CAS/PAS AChE) | Pyrimidine/Piperazine Linker | Curcumin derivative/Other Aβ modulator | Symptomatic (ACh), Disease-modifying (Anti-Aβ aggregation/toxicity) [3] |
Multi-Target (AChE, MAO, Metals, ROS) | Various (e.g., Benzylpiperidine, Propargyl) | Heterocyclic Core (Pyrimidine) | Chelator (8-HQ), Antioxidant (e.g., Ferulic acid) | Comprehensive: Symptomatic + Disease-modifying [6] [8] |
The 2-(piperazin-1-yl)pyrimidin-5-ol scaffold demonstrates remarkable versatility and therapeutic potential across the spectrum of neurological and neuropsychiatric disorders. Its intrinsic ability to engage serotonergic pathways positions it as a key player in mood and anxiety disorders, exemplified by the clinical success of its metabolite 1-PP from azapirones. Structural optimization unlocks potent and isoform-selective MAO inhibition, offering avenues for neuroprotection in Parkinson’s and Alzheimer’s diseases. Furthermore, its integration into the rational design of Multi-Target-Directed Ligands (MTDLs) represents a cutting-edge strategy for tackling the multifaceted pathology of Alzheimer’s disease, simultaneously addressing cholinergic deficit and amyloid-beta toxicity. Ongoing research focuses on refining the selectivity and potency of derivatives within each therapeutic domain and on the sophisticated engineering of next-generation hybrids with optimal polypharmacology profiles for complex neurodegenerative conditions.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1